(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate

Description

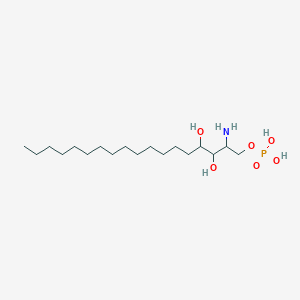

(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate, also known as D-ribo Phytosphingosine 1-Phosphate (PhS1P or phytoS1P), is a bioactive sphingolipid derivative. Its IUPAC name is [(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate, with a molecular formula of $ \text{C}{18}\text{H}{40}\text{NO}_6\text{P} $ and a molecular weight of 397.26 g/mol . Structurally, it features an 18-carbon alkyl chain, amino and hydroxyl groups at positions 2, 3, and 4, and a phosphate ester group (Figure 1).

Properties

IUPAC Name |

(2-amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOSKULTISFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate typically involves the phosphorylation of phytosphingosine. The process begins with the extraction of phytosphingosine from natural sources, followed by its reaction with phosphoric acid under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale extraction and phosphorylation techniques. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

Reduction: The compound can be reduced to form more reduced products, typically involving the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate is used as a model compound to study the behavior of phosphosphingolipids in various chemical reactions. Its unique structure makes it an ideal candidate for investigating lipid chemistry .

Biology

Biologically, this compound is significant in studying cellular processes, particularly those involving lipid signaling and metabolism. It is often used in research to understand the role of phosphosphingolipids in cell membranes and signaling pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its involvement in cellular signaling pathways makes it a candidate for drug development, particularly in targeting diseases related to lipid metabolism .

Industry

Industrially, this compound is used in the production of specialized lipid-based products. Its unique properties make it valuable in the formulation of cosmetics, pharmaceuticals, and other products requiring specific lipid characteristics .

Mechanism of Action

The mechanism of action of (2-Amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate involves its interaction with cellular membranes and signaling pathways. It acts as a signaling molecule, influencing various cellular processes such as apoptosis, proliferation, and differentiation. The compound targets specific receptors and enzymes, modulating their activity and thereby affecting cellular functions .

Comparison with Similar Compounds

Potassium Dihydrogen Phosphate (KH₂PO₄)

| Property | KH₂PO₄ | PhS1P |

|---|---|---|

| Molecular Weight | 136.09 g/mol | 397.26 g/mol |

| LogP | -1.5 (highly hydrophilic) | 3.936 |

| Application | Fertilizers, buffering | Cellular signaling |

| Structure | Inorganic salt | Complex organic ester |

Aluminium Dihydrogen Phosphate (Al(H₂PO₄)₃)

Used in ceramics and adhesives ():

- Thermal Stability : Decomposes at high temperatures (>300°C), unlike PhS1P, which degrades under biological conditions.

- Market Scope : Global industrial demand (e.g., refractories) vs. niche research applications for PhS1P .

Fluorinated Dihydrogen Phosphates

Perfluorinated analogs (), such as pentacosafluoro-2-hydroxy-2-hydroxypentadecyl dihydrogen phosphate , exhibit extreme hydrophobicity (LogP > 10) due to fluorinated alkyl chains. These compounds are environmentally persistent but lack the bioactivity of PhS1P .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (2-amino-3,4-dihydroxyoctadecyl) dihydrogen phosphate, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling 2-amino-3,4-dihydroxyoctadecanol with phosphorylating agents (e.g., POCl₃ or phosphoric acid derivatives). Purity optimization requires stepwise purification:

- Step 1 : Use silica gel chromatography to isolate intermediates .

- Step 2 : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to remove unreacted precursors.

- Step 3 : Confirm purity via HPLC with UV detection (λ = 210–220 nm) and compare retention times against standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodology :

- NMR : ¹H and ³¹P NMR confirm the phosphate group and alkyl chain configuration. For example, a singlet in ³¹P NMR at δ 0–1 ppm indicates a monophosphate ester .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~495.3). Isotopic patterns help distinguish from contaminants .

- FT-IR : Peaks at 1250–1050 cm⁻¹ confirm P=O and P-O-C bonds .

Q. How should researchers handle solubility challenges in aqueous buffers?

- Methodology : Due to its amphiphilic structure, use:

- Co-solvents : 10–20% DMSO or ethanol to enhance solubility .

- Surfactants : Non-ionic surfactants (e.g., Triton X-100) at 0.1% w/v for colloidal dispersion .

- pH Adjustment : Buffers at pH 6.5–7.5 (e.g., Tris-HCl) stabilize the phosphate group .

Advanced Research Questions

Q. How can contradictory data from NMR and X-ray crystallography be resolved for this compound?

- Methodology : Contradictions often arise from dynamic stereochemistry or crystal packing effects:

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–60°C) detects conformational changes .

- Molecular Modeling : Density Functional Theory (DFT) simulations predict stable conformers. Compare with crystallographic data to identify dominant structures .

- Sample Purity : Re-evaluate via elemental analysis (C, H, N, P) to rule out impurities .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodology : The amino and dihydroxy groups are oxidation-prone:

- Storage Conditions : Argon atmosphere at –80°C in amber vials. Add antioxidants (e.g., 0.1% BHT) .

- Lyophilization : Freeze-dry in 10 mM ammonium bicarbonate (pH 7.4) to stabilize the phosphate group .

- Stability Assays : Monitor degradation via LC-MS every 3 months; track [M-18]⁺ (loss of H₂O) or [M-98]⁺ (phosphate cleavage) .

Q. How can researchers design assays to study its interaction with lipid bilayers?

- Methodology : Use biophysical models:

- Langmuir Trough : Measure surface pressure-area isotherms to assess monolayer incorporation .

- Fluorescence Quenching : Incorporate dansyl-labeled lipids; monitor quenching via Förster resonance energy transfer (FRET) .

- DSC : Differential scanning calorimetry detects phase transitions in lipid bilayers upon compound insertion .

Data Analysis & Contradictions

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across cell lines?

- Methodology :

- Meta-Analysis : Pool data from ≥3 independent experiments using mixed-effects models to account for cell line variability .

- Pathway Enrichment : Use tools like DAVID or STRING to identify conserved signaling pathways (e.g., PI3K/AKT) across datasets .

- Dose-Response Modeling : Fit data to Hill equations; compare EC₅₀ values for potency consistency .

Q. How do stereochemical variations impact biological activity, and how can they be controlled?

- Methodology :

- Chiral Chromatography : Use CHIRALPAK® columns to separate enantiomers. Test each isomer in bioassays .

- Circular Dichroism (CD) : Correlate spectral signatures (e.g., Cotton effects) with activity .

- Stereoselective Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) to enforce specific configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.